3-Methylthietane-3-carbaldehyde
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Overview
Description
3-Methylthietane-3-carbaldehyde is an organic compound with the molecular formula C5H8OS It is a sulfur-containing heterocyclic compound, characterized by a thietane ring structure with a methyl group and an aldehyde functional group attached to it
Mechanism of Action
Biochemical Pathways
It’s worth noting that many compounds with similar structures have been found to interact with various biochemical pathways, leading to a variety of downstream effects .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of 3-Methylthietane-3-carbaldehyde is currently unknown .
Result of Action
More research is needed to fully understand the effects of this compound at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylthietane-3-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dithiane-2,5-diol with ynals can produce 2-substituted thiophene derivatives, which can be further modified to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
3-Methylthietane-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The thietane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 3-Methylthietane-3-carboxylic acid, while reduction can produce 3-Methylthietane-3-methanol.
Scientific Research Applications
3-Methylthietane-3-carbaldehyde has diverse applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It serves as a probe to study sulfur-containing biomolecules and their interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Methylthietane-3-carbaldehyde include other thietane derivatives and sulfur-containing heterocycles. Examples include:
- 3-Methylthietane-3-carboxylic acid
- 3-Methylthietane-3-methanol
- 2-Methylthietane-2-carbaldehyde
Uniqueness
This compound is unique due to its specific combination of a thietane ring with a methyl group and an aldehyde functional group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
3-methylthietane-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8OS/c1-5(2-6)3-7-4-5/h2H,3-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGDTEZZCUWFSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CSC1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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